molecular formula C14H14F3N3O2S B2698895 5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034401-44-8

5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B2698895
CAS No.: 2034401-44-8
M. Wt: 345.34
InChI Key: OEHQHNIPMPFJKC-UHFFFAOYSA-N
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Description

5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a complex organic compound that features a trifluoromethyl group, a benzyl sulfonyl group, and a tetrahydropyrazolo[1,5-a]pyrazine core

Chemical Reactions Analysis

Types of Reactions

5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the pyrazine ring can produce tetrahydropyrazine derivatives .

Mechanism of Action

The mechanism of action of 5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins by increasing hydrophobic interactions. The sulfonyl group can participate in hydrogen bonding with amino acid residues in the target protein, thereby stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to the combination of its trifluoromethylbenzyl sulfonyl group and tetrahydropyrazolo[1,5-a]pyrazine core. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2S/c15-14(16,17)12-3-1-11(2-4-12)10-23(21,22)19-7-8-20-13(9-19)5-6-18-20/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHQHNIPMPFJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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